molecular formula C14H15BrN2O B1236647 (NZ)-N-(6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine

(NZ)-N-(6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine

Cat. No. B1236647
M. Wt: 307.19 g/mol
InChI Key: CVRPKMBHUHDGNF-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-one oxime is a member of carbazoles.

Scientific Research Applications

Antitumor Activity

Research has explored the synthesis of hetero annulated carbazoles, including those similar to (NZ)-N-(6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine, for antitumor applications. For instance, a study synthesized a series of novel hetero annulated carbazoles, displaying significant selective growth inhibition on MCF-7 cell line, indicating potential as therapeutic drugs against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Electroluminescent Materials

Carbazole derivatives, including those structurally related to (NZ)-N-(6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine, have been explored for their potential as electroluminescent materials. A study focused on stable carbazole derivatives with high glass transition and thermal decomposition temperatures, demonstrating their application in light-emitting diodes (Thomas et al., 2001).

Neurogenesis

A derivative of carbazole was found to induce neurogenesis in rat neural stem cells. This study may provide insight into the potential neurogenic applications of related compounds, like (NZ)-N-(6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine (Shin et al., 2015).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of various novel compounds, demonstrating its versatility as a reactant in organic synthesis. For example, its involvement in the synthesis of thiazolopyrimidines and related derivatives indicates its utility in creating new molecular structures (Sherif et al., 1993).

Antioxidant and Antitumor Activities

Some derivatives of carbazole have been studied for their antioxidant and antitumor activities, suggesting the potential medical applications of related compounds, such as (NZ)-N-(6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine (Abu‐Hashem, Youssef, & Hussein, 2011).

Biosynthesis of Alkaloids

Research into the biosynthesis of neocarazostatin A, a bacterial alkaloid with a carbazole nucleus, may provide insights into the biosynthetic pathways of similar compounds. This understanding could be valuable for the development of (NZ)-N-(6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine and its derivatives (Huang et al., 2015).

properties

Product Name

(NZ)-N-(6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine

Molecular Formula

C14H15BrN2O

Molecular Weight

307.19 g/mol

IUPAC Name

(NZ)-N-(6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine

InChI

InChI=1S/C14H15BrN2O/c1-2-17-13-7-6-9(15)8-11(13)10-4-3-5-12(16-18)14(10)17/h6-8,18H,2-5H2,1H3/b16-12-

InChI Key

CVRPKMBHUHDGNF-VBKFSLOCSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)C3=C1/C(=N\O)/CCC3

SMILES

CCN1C2=C(C=C(C=C2)Br)C3=C1C(=NO)CCC3

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C3=C1C(=NO)CCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(NZ)-N-(6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine
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(NZ)-N-(6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine
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(NZ)-N-(6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine
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(NZ)-N-(6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine
Reactant of Route 5
(NZ)-N-(6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine
Reactant of Route 6
(NZ)-N-(6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine

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